molecular formula C16H17NO2 B2643782 N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide CAS No. 1257552-10-5

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide

Cat. No.: B2643782
CAS No.: 1257552-10-5
M. Wt: 255.317
InChI Key: XZFKSIVMWLBZOY-UHFFFAOYSA-N
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Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide is a complex organic compound featuring a cyclopropyl group, a hydroxymethyl group, and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the cyclopropyl and naphthamide precursors. One common approach is to first synthesize the cyclopropylmethylamine, which is then reacted with 1-naphthoyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The naphthamide moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the naphthamide moiety can produce a corresponding amine.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthylamine
  • N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-naphthamide
  • N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-anthramide

Uniqueness

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the naphthamide moiety offers potential for various interactions with biological targets.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-11-16(8-9-16)10-17-15(19)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,18H,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFKSIVMWLBZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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